molecular formula C15H15NO3S B2408687 N-(3-acetylphenyl)-1-phenylmethanesulfonamide CAS No. 193761-42-1

N-(3-acetylphenyl)-1-phenylmethanesulfonamide

Cat. No. B2408687
CAS RN: 193761-42-1
M. Wt: 289.35
InChI Key: SVMUBQHRXBEQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-acetylphenyl)-1-phenylmethanesulfonamide” is a synthetic compound . It is also known as “3’-Acetamidoacetophenone” and has a molecular formula of C10H11NO2 . It is often used in scientific research and has potential applications in various fields.


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “N-(3-acetylphenyl)acetamide” involves the reaction of 2-(4-acetamidophenoxy)-N-(3-acetylphenyl)acetamide with benzaldehyde . Another method involves the use of ascorbic acid as a catalyst for the Paal–Knorr synthesis of pyrroles .


Chemical Reactions Analysis

“this compound” might undergo various chemical reactions. For instance, isocyanates, which are closely related compounds, are reactive towards a variety of nucleophiles including alcohols, amines, and even water . They can form urethane linkages when treated with an alcohol .

Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

  • New Synthetic Methods : A study by Aizina et al. (2012) describes a new synthetic approach to create phenylmethanesulfonamide derivatives. This method shows high reactivity with various organic compounds, demonstrating its utility in organic synthesis (Aizina, Levkovskaya, & Rozentsveig, 2012).
  • Chemical Properties and Supramolecular Architecture : Fernandes et al. (2011) analyzed two arylsulfonamide derivatives, examining their molecular conformation and crystal assembly. This research provides insights into the role of chloro substitution in these compounds (Fernandes et al., 2011).

Biological Applications and Molecular Docking

  • Biological Evaluation and Docking Studies : Fahim and Shalaby (2019) conducted a study on benzenesulfonamide derivatives, which included synthesis, biological evaluation, molecular docking, and Density Functional Theory (DFT) calculations. This research is significant for understanding the potential biological applications of such compounds (Fahim & Shalaby, 2019).

Electrochemical Applications

  • Electrochemical Properties in Capacitors : Rudge et al. (1994) explored the electrochemical properties of conducting polymers, including derivatives of arylsulfonamides, for their use in electrochemical capacitors. This study highlights the potential of these compounds in energy storage applications (Rudge, Raistrick, Gottesfeld, & Ferraris, 1994).

Chemical Reactions and Synthesis

  • Cycloaddition Reactions : Minami et al. (1975) investigated the cycloaddition reactions of N-Sulfinylsulfonamides, demonstrating the compound's reactivity and potential in various chemical synthesis processes (Minami, Takimoto, & Agawa, 1975).

Future Directions

“N-(3-acetylphenyl)-1-phenylmethanesulfonamide” and similar compounds have potential applications in various fields. For instance, they can be used in the synthesis of new chemotypes for screening different pharmacological activities. They also have potential in the development of new antibiotics due to their antimicrobial and antifungal activity .

properties

IUPAC Name

N-(3-acetylphenyl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-12(17)14-8-5-9-15(10-14)16-20(18,19)11-13-6-3-2-4-7-13/h2-10,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMUBQHRXBEQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.